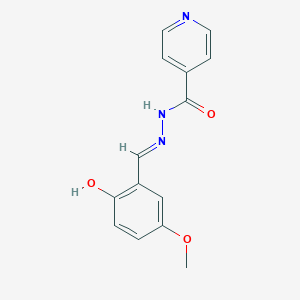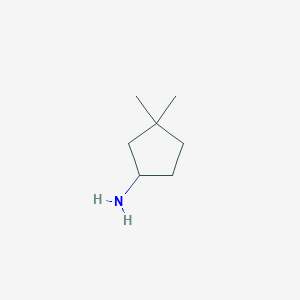
3,3-Dimethylcyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylcyclopentan-1-amine is a chemical compound with the molecular formula C7H15N . It has a molecular weight of 113.2 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of amines like 3,3-Dimethylcyclopentan-1-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the SN2 reactions of alkyl halides with ammonia and other amines . A more specific synthesis route for cyclopentane-1,3-diamine, a related compound, involves the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by several other steps .Molecular Structure Analysis
The InChI code for 3,3-Dimethylcyclopentan-1-amine is 1S/C7H15N/c1-6-3-4-7(5-6)8-2/h6-8H,3-5H2,1-2H3 . This indicates that the compound consists of a cyclopentane ring with two methyl groups (CH3) attached to the third carbon atom and an amine group (NH2) attached to the first carbon atom.Chemical Reactions Analysis
Amines like 3,3-Dimethylcyclopentan-1-amine can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also participate in nucleophilic substitution reactions with alkyl halides .Physical And Chemical Properties Analysis
3,3-Dimethylcyclopentan-1-amine is a liquid at room temperature . It has a molecular weight of 113.2 . The compound’s InChI code is 1S/C7H15N/c1-6-3-4-7(5-6)8-2/h6-8H,3-5H2,1-2H3 .Safety And Hazards
Propriétés
IUPAC Name |
3,3-dimethylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)4-3-6(8)5-7/h6H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWLFSMCCKSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylcyclopentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)
![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)

![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)

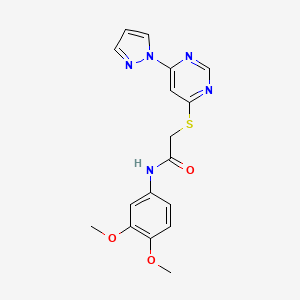
![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)
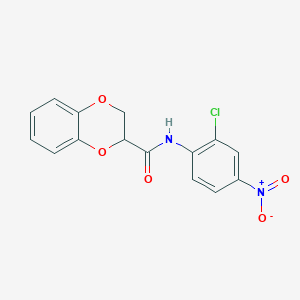
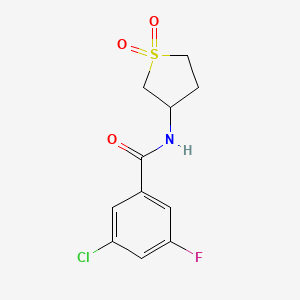

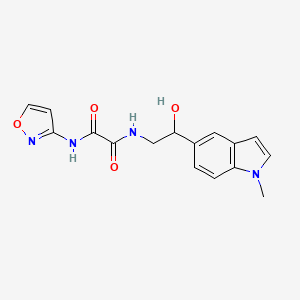
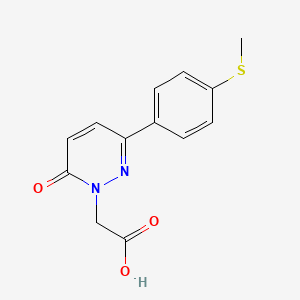
![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)
